Cas no 81147-94-6 (3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester)

3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester structure
81147-94-6 structure
Nom du produit:3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester
Numéro CAS:81147-94-6
Le MF:C13H16O4
Mégawatts:236.263744354248
MDL:MFCD23102977
CID:729096

3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester Propriétés chimiques et physiques

Nom et identifiant

    • Benzenepropanoic acid,4-(2-oxiranylmethoxy)-, methyl ester
    • BENZENEPROPANOICACID,4-(OXIRANYLMETHOXY)-,METHYLESTER
    • methyl 3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate
    • Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester (9CI)
    • Methyl 4-(2-oxiranylmethoxy)benzenepropanoate (ACI)
    • 3-(4-(2,3-Epoxypropoxy)phenyl)propionic acid methyl ester
    • 3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester
    • MDL: MFCD23102977
    • Piscine à noyau: 1S/C13H16O4/c1-15-13(14)7-4-10-2-5-11(6-3-10)16-8-12-9-17-12/h2-3,5-6,12H,4,7-9H2,1H3
    • La clé Inchi: BDCUIFGTTIEBLT-UHFFFAOYSA-N
    • Sourire: O=C(CCC1C=CC(OCC2CO2)=CC=1)OC

3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
E811475-500mg
3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester
81147-94-6
500mg
$ 459.00 2023-09-07
TRC
E811475-1000mg
3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester
81147-94-6
1g
$747.00 2023-05-18
abcr
AB532554-1g
3-(4-Oxiranylmethoxy-phenyl)-propionic acid methyl ester; .
81147-94-6
1g
€452.00 2025-02-20
A2B Chem LLC
AH61666-5mg
BENZENEPROPANOICACID,4-(OXIRANYLMETHOXY)-,METHYLESTER
81147-94-6 >95%
5mg
$407.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1642019-5g
Methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate
81147-94-6 98%
5g
¥13514.00 2024-07-28
TRC
E811475-100mg
3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester
81147-94-6
100mg
$ 121.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1642019-1g
Methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate
81147-94-6 98%
1g
¥3910.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1642019-10g
Methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate
81147-94-6 98%
10g
¥23921.00 2024-07-28
abcr
AB532554-1 g
3-(4-Oxiranylmethoxy-phenyl)-propionic acid methyl ester
81147-94-6
1g
€452.00 2023-07-11
TRC
E811475-1g
3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester
81147-94-6
1g
$ 759.00 2023-09-07

3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  12 h, rt
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt
2.2 6 h, reflux
Référence
Novel asymmetric synthesis of (S)-esmolol using hydrolytic kinetic resolution
Narsaiah, A. Venkat; et al, Synthetic Communications, 2011, 41(11), 1603-1608

Méthode de production 2

Conditions de réaction
1.1 Solvents: Dichloromethane ;  6 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  12 h, rt
3.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt
3.2 6 h, reflux
Référence
Novel asymmetric synthesis of (S)-esmolol using hydrolytic kinetic resolution
Narsaiah, A. Venkat; et al, Synthetic Communications, 2011, 41(11), 1603-1608

Méthode de production 3

Conditions de réaction
1.1 Reagents: Hydrogen bromide Solvents: Water ;  overnight, 138 °C
1.2 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
2.2 30 h, 65 °C
Référence
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

Méthode de production 4

Conditions de réaction
1.1 Reagents: Trisodium phosphate Catalysts: Palladium
2.1 Reagents: Hydrogen bromide
3.1 Catalysts: Sulfuric acid
4.1 Catalysts: Potassium carbonate Solvents: Acetone
Référence
Synthetic studies on esmolol, an ultra-short-acting β-adrenergic receptor blocking agent
Jiang, Ronghai; et al, Zhongguo Yaowu Huaxue Zazhi, 1993, 3(3), 203-6

Méthode de production 5

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
1.2 30 h, 65 °C
Référence
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

Méthode de production 6

Conditions de réaction
1.1 Reagents: Hydrogen bromide
2.1 Catalysts: Sulfuric acid
3.1 Catalysts: Potassium carbonate Solvents: Acetone
Référence
Synthetic studies on esmolol, an ultra-short-acting β-adrenergic receptor blocking agent
Jiang, Ronghai; et al, Zhongguo Yaowu Huaxue Zazhi, 1993, 3(3), 203-6

Méthode de production 7

Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Solvents: Dichloromethane ;  2 h, rt
1.3 Reagents: Ethyl acetate
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, -78 °C; -78 °C
2.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ;  1.5 h
2.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
2.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  12 h, 50 °C
3.1 Reagents: Hydrogen bromide Solvents: Water ;  overnight, 138 °C
3.2 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
4.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
4.2 30 h, 65 °C
Référence
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

Méthode de production 8

Conditions de réaction
1.1 Solvents: Pyridine
2.1 Reagents: Trisodium phosphate Catalysts: Palladium
3.1 Reagents: Hydrogen bromide
4.1 Catalysts: Sulfuric acid
5.1 Catalysts: Potassium carbonate Solvents: Acetone
Référence
Synthetic studies on esmolol, an ultra-short-acting β-adrenergic receptor blocking agent
Jiang, Ronghai; et al, Zhongguo Yaowu Huaxue Zazhi, 1993, 3(3), 203-6

Méthode de production 9

Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Hexane ;  10 - 60 min, -78 °C
1.3 Solvents: Methanol
2.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  10 min, 0 °C
2.2 Solvents: Dichloromethane ;  2 h, rt
2.3 Reagents: Ethyl acetate
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, -78 °C; -78 °C
3.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ;  1.5 h
3.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
3.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  12 h, 50 °C
4.1 Reagents: Hydrogen bromide Solvents: Water ;  overnight, 138 °C
4.2 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
5.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
5.2 30 h, 65 °C
Référence
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

Méthode de production 10

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, 0 °C; 0 °C
1.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ;  2 h
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
1.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  12 h, 50 °C
2.1 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
2.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Hexane ;  10 - 60 min, -78 °C
2.3 Solvents: Methanol
3.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  10 min, 0 °C
3.2 Solvents: Dichloromethane ;  2 h, rt
3.3 Reagents: Ethyl acetate
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, -78 °C; -78 °C
4.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ;  1.5 h
4.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
4.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  12 h, 50 °C
5.1 Reagents: Hydrogen bromide Solvents: Water ;  overnight, 138 °C
5.2 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
6.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
6.2 30 h, 65 °C
Référence
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

Méthode de production 11

Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Solvents: Dichloromethane ;  2 h, rt
1.3 Reagents: Ethyl acetate
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, 0 °C; 0 °C
2.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ;  2 h
2.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
2.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  12 h, 50 °C
3.1 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
3.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Hexane ;  10 - 60 min, -78 °C
3.3 Solvents: Methanol
4.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  10 min, 0 °C
4.2 Solvents: Dichloromethane ;  2 h, rt
4.3 Reagents: Ethyl acetate
5.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, -78 °C; -78 °C
5.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ;  1.5 h
5.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
5.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  12 h, 50 °C
6.1 Reagents: Hydrogen bromide Solvents: Water ;  overnight, 138 °C
6.2 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
7.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
7.2 30 h, 65 °C
Référence
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

Méthode de production 12

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Pivalic acid ,  Palladium trifluoroacetate Solvents: 2-Methyl-2-butanol ;  36 h, 120 °C
2.1 Catalysts: Sulfuric acid ;  10 h, reflux
3.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
3.2 rt; rt → reflux; 20 h, reflux
Référence
Pd(II)-Catalyzed Intermolecular Arylation of Unactivated C(sp3)-H Bonds with Aryl Bromides Enabled by 8-Aminoquinoline Auxiliary
Wei, Yu; et al, Organic Letters, 2014, 16(8), 2248-2251

Méthode de production 13

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methyl ethyl ketone ;  8 h, reflux
Référence
Synthesis and structure-activity relationship of 4-substituted benzoic acids and their inhibitory effect on the biosynthesis of fatty acids and sterols
Ohno, Tomoyasu; et al, Archiv der Pharmazie (Weinheim, 2005, 338(4), 147-158

Méthode de production 14

Conditions de réaction
1.1 Catalysts: Sulfuric acid ;  10 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
2.2 rt; rt → reflux; 20 h, reflux
Référence
Pd(II)-Catalyzed Intermolecular Arylation of Unactivated C(sp3)-H Bonds with Aryl Bromides Enabled by 8-Aminoquinoline Auxiliary
Wei, Yu; et al, Organic Letters, 2014, 16(8), 2248-2251

Méthode de production 15

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, -78 °C; -78 °C
1.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ;  1.5 h
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
1.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  12 h, 50 °C
2.1 Reagents: Hydrogen bromide Solvents: Water ;  overnight, 138 °C
2.2 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
3.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
3.2 30 h, 65 °C
Référence
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester Raw materials

3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester Preparation Products

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Amadis Chemical Company Limited
(CAS:81147-94-6)3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester
A1177316
Pureté:99%/99%
Quantité:1g/5g
Prix ($):268.0/835.0